Product packaging for Duloxetine-d3 Oxalate(Cat. No.:)

Duloxetine-d3 Oxalate

Cat. No.: B1157091
M. Wt: 390.47
Attention: For research use only. Not for human or veterinary use.
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Description

Duloxetine-d3 Oxalate, with a molecular formula of C20H18D3NO5S and a molecular weight of 390.47 g/mol, is a stable isotope-labeled analog of duloxetine intended for research applications only . This compound is specifically designed for use as an internal standard in the quantitative analysis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), via liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques . The incorporation of three deuterium (D) atoms on the N-methyl group provides a distinct mass shift from the non-labeled analyte, ensuring accurate and precise measurement while correcting for variability during sample preparation and analysis . This makes this compound an essential tool for conducting absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic research, and therapeutic drug monitoring related to duloxetine . The parent drug, duloxetine, is used to treat major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . Its mechanism of action involves the potent inhibition of neuronal serotonin and norepinephrine reuptake . Researchers utilize this compound to accurately track and quantify this molecule in complex biological matrices such as plasma, serum, and urine, thereby supporting critical pharmacological and toxicological investigations . Please note : This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption .

Properties

Molecular Formula

C₂₀H₁₈D₃NO₅S

Molecular Weight

390.47

Synonyms

N-Methyl-γ-(1-naphthalenyloxy)-,2-thiophenepropanamine Ethanedioate-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Precursor Synthesis Pathways for Duloxetine-d3 Base

The synthesis of the duloxetine-d3 base hinges on the initial preparation of a chiral precursor that establishes the required stereochemistry. Various advanced synthetic methods are employed to achieve high enantiopurity.

The enantioselective synthesis of duloxetine (B1670986) precursors is critical for obtaining the desired (S)-enantiomer, which is the more pharmacologically active form. One prominent approach involves the asymmetric reduction of a prochiral ketone. For instance, 3-chloro-1-(2-thienyl)-1-propanone can be reduced using a chiral catalyst to yield the corresponding (S)-alcohol with high enantiomeric excess. This chiral alcohol then serves as a key intermediate for the subsequent introduction of the amino and naphthyloxy moieties.

Another strategy involves the resolution of a racemic mixture. For example, a racemic alcohol precursor can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization. Following separation, the desired enantiomer of the alcohol can be liberated and carried forward in the synthesis.

PrecursorMethodReagents/CatalystsOutcome
3-Chloro-1-(2-thienyl)-1-propanoneAsymmetric ReductionChiral oxazaborolidine catalyst, Borane(S)-3-chloro-1-(2-thienyl)-1-propanol
Racemic 3-hydroxy-3-(2-thienyl)propanenitrileKinetic ResolutionLipase, Acylating agentEnantiomerically enriched (S)-3-hydroxy-3-(2-thienyl)propanenitrile
Racemic N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamineResolution(S)-(+)-Mandelic acidDiastereomeric salt separation

Chemo-enzymatic methods offer a powerful and environmentally friendly alternative for the synthesis of chiral building blocks for duloxetine. These techniques utilize enzymes, such as lipases, to catalyze stereoselective transformations. epo.org For example, the kinetic resolution of a racemic alcohol precursor can be efficiently achieved through lipase-catalyzed transesterification. epo.orggoogle.com In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer can then be isolated in high optical purity. epo.org

Another chemo-enzymatic approach involves the use of carbonyl reductases for the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol. This method often provides high enantioselectivity under mild reaction conditions.

The principles of stereoselective reduction are directly applicable to the synthesis of deuterated analogs. The reduction of a suitable ketone precursor using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), can introduce deuterium (B1214612) at a specific position. However, for Duloxetine-d3, the deuterium is incorporated at the N-methyl group in a later step. Therefore, the initial stereoselective reduction focuses on establishing the chiral center of the propanamine backbone.

Common stereoselective reduction methods include the use of chiral catalysts, such as those derived from ruthenium or rhodium, in asymmetric transfer hydrogenation reactions. These methods can afford the desired chiral alcohol intermediate in high yield and enantiomeric excess.

Deuteration Chemistry for N-Methyl-d3 Labeling

The introduction of the three deuterium atoms onto the N-methyl group is a key step in the synthesis of Duloxetine-d3. This is typically achieved through the use of a deuterated methylating agent or via deuterium exchange reactions.

The most direct method for introducing the N-methyl-d3 group is through the use of a deuterated methylating agent. A common precursor for this is methyl-d3-amine (B1598088) (CD3NH2) or its salts. The synthesis of methyl-d3-amine can be accomplished through various routes, such as the reduction of nitromethane-d3. Nitromethane can undergo hydrogen-deuterium exchange with deuterium oxide in the presence of a base to form nitromethane-d3, which is then reduced to methyl-d3-amine.

Alternatively, N-(trideuteriomethyl)phthalimide can be synthesized and subsequently hydrolyzed to yield methyl-d3-amine hydrochloride. This deuterated amine can then be used to introduce the N-methyl-d3 group onto the duloxetine precursor.

Another approach involves the use of dimethylamine-d6 hydrochloride in the initial stages of the synthesis, followed by a demethylation step to yield the secondary amine, which is then re-methylated with a non-deuterated methyl group. A subsequent demethylation of one of the CD3 groups would then be required to yield the final N-methyl-d3 product.

Deuterated ReagentPrecursorReaction TypeProduct
Methyl-d3-amineN-desmethyl-duloxetine precursorNucleophilic substitutionDuloxetine-d3 base
Nitromethane-d3-ReductionMethyl-d3-amine
N-(trideuteriomethyl)phthalimide-HydrolysisMethyl-d3-amine hydrochloride

Deuterium exchange reactions provide an alternative route for introducing deuterium. In the context of N-methyl groups, this can be challenging to achieve with high selectivity. Acid- or base-catalyzed hydrogen-deuterium exchange can occur at positions adjacent to a carbonyl group or other activating functionalities. prepchem.com However, for an unactivated N-methyl group, direct exchange with a deuterium source like D2O is generally not feasible under mild conditions.

More specialized catalytic systems, such as those involving transition metals like platinum or palladium, can facilitate hydrogen-deuterium exchange on various organic molecules. These methods often require elevated temperatures and pressures. The mechanism typically involves the reversible oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source.

For the specific case of N-methyl-d3 labeling of duloxetine, the use of a deuterated building block like methyl-d3-amine is the more controlled and commonly employed strategy, as it ensures the precise and complete incorporation of three deuterium atoms at the desired position.

Once the Duloxetine-d3 base is synthesized, it is converted to the oxalate (B1200264) salt by reacting it with oxalic acid in a suitable solvent, such as isopropanol (B130326) or ethyl acetate (B1210297). The resulting Duloxetine-d3 oxalate salt can then be isolated as a stable, crystalline solid.

Isotopic Purity Enhancement Strategies

Achieving high isotopic purity is a significant challenge in the synthesis of deuterated active pharmaceutical ingredients (APIs). researchgate.netsci-hub.ru It is often difficult to produce a 100% isotopically pure compound, leading to the presence of under or over-deuterated variations known as isotopologues. sci-hub.ru Therefore, robust control strategies are essential to ensure the desired degree of deuteration is consistently achieved. sci-hub.ru

Several strategies are employed to enhance the isotopic purity of Duloxetine-d3:

High-Purity Deuterated Reagents: The synthesis begins with starting materials and reagents that have a very high percentage of deuterium enrichment. The isotopic purity of the final product is directly influenced by the purity of these precursors.

Optimized Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time are carefully controlled. These conditions can influence the selectivity of the deuteration reaction and minimize unwanted side reactions or isotopic scrambling.

Advanced Purification Techniques: Post-synthesis purification is critical. Techniques like preparative High-Performance Liquid Chromatography (HPLC) or specialized crystallization methods are used to separate the desired d3-isotopologue from other isotopic variants (d0, d1, d2, etc.).

Iterative Synthesis: In some cases, a multi-step synthesis with purification at each stage can be more effective at achieving high isotopic purity than a single-step deuteration process.

Table 1: Isotopic Purity Enhancement Approaches

Strategy Description Key Objective
Reagent Selection Utilization of deuterated starting materials and solvents with the highest available isotopic enrichment (e.g., >99% D). Minimize introduction of protium (B1232500) (¹H) from the start.
Kinetic Control Running reactions at lower temperatures to favor the kinetic isotope effect, potentially increasing selectivity for specific deuteration sites. Enhance the rate difference between H and D substitution.
Chromatographic Separation Employing techniques such as preparative HPLC or Supercritical Fluid Chromatography (SFC) to separate molecules with different numbers of deuterium atoms. Isolate the desired d3-isotopologue from a mixture.
Recrystallization Multiple rounds of crystallization can enrich the desired isotopologue in the crystal lattice, assuming there are slight differences in physicochemical properties. Purify the final product based on solubility differences.

Oxalate Salt Formation Research

The conversion of the free base form of Duloxetine-d3 into its oxalate salt is a crucial step for purification and stabilization. Research in this area focuses on optimizing the precipitation and crystallization processes to yield a high-purity, stable solid. Racemic duloxetine is often isolated as its oxalate salt as an intermediate step in its synthesis. google.comepo.org

Acid-Base Reaction Optimization for Oxalate Precipitation

The formation of this compound is an acid-base reaction between the basic amine group on the duloxetine molecule and the acidic carboxylic acid groups of oxalic acid. Optimization of this precipitation is key to maximizing yield and purity.

Key research parameters include:

Stoichiometry: The molar ratio of oxalic acid to the Duloxetine-d3 free base is carefully controlled. A slight excess of oxalic acid may be used to ensure complete conversion, but a large excess can lead to impurities.

Temperature Control: The temperature at which the acid and base are mixed can affect the rate of nucleation and the initial formation of solid particles. Controlled addition at a specific temperature is often necessary to prevent the rapid crash-out of amorphous material.

pH Adjustment: The final pH of the solution influences the completeness of the salt formation. The reaction is monitored to ensure the pH reaches a point that maximizes the precipitation of the desired salt.

Table 2: Parameters for Optimizing Oxalate Precipitation

Parameter Range/Variable Goal
Molar Ratio (Acid:Base) 1:1 to 1.2:1 Ensure complete salt formation without excess acid contamination.
Addition Temperature 0 °C to 50 °C Control the initial rate of precipitation.
Reaction Time 30 minutes to several hours Allow the acid-base reaction to reach completion.
Mixing Speed 100 - 500 RPM Ensure homogeneity without causing excessive shear.

Crystallization Process Development for Salt Formation

Once the oxalate salt has precipitated, the development of a robust crystallization process is essential for obtaining a product with the desired physical properties. Crystallization is a primary method for the purification of duloxetine salts. google.com The process involves dissolving the crude salt, often with heating, and then inducing crystallization through controlled cooling. google.com

Key development aspects include:

Cooling Profile: A slow, controlled cooling rate is generally preferred. This allows for the gradual growth of well-ordered crystals, which tends to exclude impurities from the crystal lattice. Rapid cooling can trap impurities and result in smaller, less stable crystals.

Seeding: Introducing a small quantity of high-purity this compound crystals (seed crystals) to a supersaturated solution can initiate crystallization in a controlled manner, leading to a more uniform particle size distribution.

Aging Time: Once the desired temperature is reached, the crystal slurry is often stirred (aged) for a period. This allows the system to reach equilibrium, can improve crystal morphology, and may enable the dissolution of smaller, less perfect crystals and the growth of larger ones (Ostwald ripening).

Solvent Selection Studies for Enhanced Purity and Crystal Morphology

The choice of solvent is one of the most critical factors in crystallization, as it directly impacts yield, purity, and the physical form of the final product. researchgate.netresearchgate.net For duloxetine oxalate, solvents such as ethyl acetate have been described in the literature. google.com

The ideal solvent system should exhibit the following properties:

Differential Solubility: The solvent should readily dissolve the Duloxetine-d3 free base and oxalic acid, especially at elevated temperatures, but the resulting this compound salt should have low solubility, particularly at cooler temperatures. This solubility difference is the driving force for crystallization.

Impurity Rejection: The solvent should keep potential impurities dissolved while the desired product crystallizes, allowing for their removal during filtration.

Crystal Morphology Control: The solvent can influence the shape and size of the crystals. Different solvents can lead to the formation of needles, plates, or prisms, which can affect filtration, drying, and handling characteristics.

Table 3: Solvent Effects on Duloxetine Oxalate Crystallization

Solvent/System Typical Purity (%) Resulting Crystal Morphology Key Considerations
Ethyl Acetate >99% Fine Needles Good for high purity but may present filtration challenges. google.com
Ethanol/Water 98-99.5% Prismatic Higher solubility may lead to lower yields; water content is critical.
Acetone (B3395972) >99% Plates Often used for recrystallization to improve purity. epo.org
Isopropanol 98.5-99.5% Rods Good balance of yield and purity. google.com

Process Optimization and Yield Improvement in Research Synthesis

Optimizing the synthetic process involves a holistic approach to maximize the yield of the high-purity final product while minimizing waste and operational complexity.

Byproduct Control Strategies during Deuterated Synthesis

During the synthesis of Duloxetine-d3, the formation of byproducts is a key concern. These can include not only standard chemical impurities but also isotopic impurities.

Key strategies for byproduct control include:

Control of Isotopic Distribution: As discussed, the primary "byproducts" in a deuterated synthesis are often the under- and over-deuterated isotopologues. Precise control over the deuterating agent, stoichiometry, and reaction time is crucial to narrow the distribution of isotopic species around the desired d3-target.

Minimizing Side Reactions: The underlying non-deuterated synthesis of duloxetine has known potential impurities. veeprho.com Strategies to control these, such as temperature management and inert atmospheric conditions, are equally important in the deuterated synthesis to prevent the formation of undesired side products.

In-Process Monitoring: Using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy during the synthesis allows researchers to monitor the formation of both chemical and isotopic byproducts and adjust reaction conditions as needed. nih.gov

Purification of Intermediates: Purifying key intermediates before they are carried into the next synthetic step can prevent the formation of downstream impurities that may be difficult to remove from the final product. google.com

Table 4: Common Isotopic Byproducts and Control Measures

Byproduct Type Description Primary Control Strategy
Under-deuterated (d0, d1, d2) Molecules with fewer than the target three deuterium atoms. Use of high-purity deuterating agents; ensure sufficient reaction time and temperature.
Over-deuterated (d4, d5, etc.) Molecules with more than the target three deuterium atoms. Precise stoichiometric control of the deuterating agent; avoid overly harsh reaction conditions.
Isotopic Scrambling Deuterium located at non-target positions on the molecule. Selection of a highly selective deuteration method; use of specific catalysts.

Impurity Formation Minimization in Synthetic Routes

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, directly impacting the quality, safety, and efficacy of the final product. oceanicpharmachem.compharmaguru.co In the synthesis of isotopically labeled compounds like this compound, impurity profiling and control present unique challenges. Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products. pharmaguru.cosymeres.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, characterization, and control of these impurities to acceptable limits, often recommending levels below 0.1 percent. symeres.comgoogle.com

Minimizing impurity formation in the synthetic routes for this compound requires a multi-faceted approach, encompassing careful route design, process optimization, and robust analytical monitoring. acs.orggrace.com While specific data on impurities unique to the d3 variant is limited, knowledge from the synthesis of non-labeled duloxetine provides a strong foundation for impurity control strategies.

Key strategies to minimize impurity formation include:

Redesign of Synthetic Routes: The synthesis can be redesigned to avoid the use of reagents or conditions known to generate problematic impurities. acs.org For instance, in duloxetine synthesis, certain acidic conditions can lead to the formation of degradation impurities. justia.com

Process Parameter Optimization: Control over critical process parameters such as temperature, pressure, reaction time, and stoichiometry is crucial. Overheating, for example, can generate impurities that are difficult to purge later in the process. grace.com

Control of Starting Materials: Ensuring the purity of starting materials, including the deuterated precursors, is fundamental. Impurities in these initial components can be carried through the synthesis and lead to undesired final products. pharmaguru.co

Use of Advanced Analytical Techniques: The implementation of cutting-edge analytical methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for detecting, identifying, and quantifying trace-level impurities throughout the manufacturing process. oceanicpharmachem.compharmaguru.cograce.com

Several process-related impurities and degradation products have been identified in the synthesis of duloxetine salts. A significant degradation impurity, 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol (Compound II), can form when treating duloxetine with acid. justia.com Another potential impurity is 2-(N-methyl-propanamine)-3-(2-naphthol) thiophene (B33073). google.com Furthermore, interactions with enteric polymers used in formulations, such as HPMCAS and HPMCP, can lead to the formation of succinamide (B89737) and phthalamide (B166641) impurities, respectively, a process accelerated by heat and humidity. nih.gov Minimizing these has been achieved by increasing the thickness of the physical barrier between the drug and the enteric coating. nih.gov

The following interactive table details potential impurities in duloxetine synthesis, which are also relevant for this compound, and outlines strategies for their minimization.

Impurity NamePotential SourceMinimization Strategy
4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol (Compound II)Acid-mediated degradation of duloxetine. justia.comStrict control of pH and acid exposure during synthesis and work-up. justia.com
2-(N-methyl-propanamine)-3-(2-naphthol) thiopheneSide reaction or degradation. google.comOptimization of reaction conditions and purification steps. google.com
(S)-N,N-dimethyl-(3-(1-naphthyloxy)-3-(thien-2-yl)propylamine degradation productsAcid treatment of the N,N-dimethyl intermediate. justia.comCareful control of demethylation reaction conditions and purification of intermediates. justia.com
Succinamide and Phthalamide AdductsReaction with residual acids or degradation products from enteric polymers (e.g., HPMCAS, HPMCP). nih.govUse of high-purity polymers; application of a protective barrier between the drug and the enteric coat. nih.gov
Under-deuterated IsotopologuesIncomplete deuteration during isotopic labeling steps. sci-hub.ruUse of highly efficient deuteration reagents and methods; optimization of reaction conditions to drive isotopic exchange to completion. researchgate.net

Scale-Up Considerations for Research Material Production

Scaling up the production of isotopically labeled compounds like this compound from laboratory bench to pilot or manufacturing scale introduces significant challenges that must be carefully managed to ensure product quality, consistency, and economic viability. researchgate.net These challenges are often more complex than those for non-labeled APIs due to the unique properties and high cost of deuterated materials. chemicalsknowledgehub.com

A primary consideration is the synthesis and sourcing of deuterated starting materials . The availability of simple deuterated sources like deuterium oxide (D₂O) and deuterium gas (D₂) is established, but the synthesis of more complex deuterated building blocks can be intricate and expensive. sci-hub.ruchemicalsknowledgehub.com Early incorporation of pre-labeled building blocks can help ensure isotopic integrity through subsequent synthetic steps. marketersmedia.com

Maintaining isotopic purity and stability throughout a multi-step synthesis is paramount. researchgate.net The risk of isotopic scrambling or back-exchange, where deuterium atoms are unintentionally replaced by protons, increases with the number of synthetic steps and exposure to certain reagents or protic solvents. marketersmedia.com Late-stage functionalization, which introduces the isotopic label as late as possible in the synthetic sequence, is an effective strategy to minimize the number of radioactive or isotopically-enriched steps, thereby reducing waste and cost. acs.org

Process robustness and reliability are critical for scalable deuteration methods. researchgate.net Technologies that are reliable and scalable, such as electrocatalytic methods or flow synthesis systems, are gaining interest. researchgate.netbionauts.jp Flow synthesis, for example, can offer advantages like operating at ambient pressure and room temperature, using reusable deuterated water (D₂O), and minimizing waste. bionauts.jp

The cost of goods is a major factor in scaling up deuterated compounds. The high cost of deuterated reagents necessitates highly efficient and high-yielding reactions to make the process economically feasible. chemicalsknowledgehub.com Strategies like biocatalysis have been explored for non-labeled duloxetine synthesis to reduce raw material consumption and improve efficiency, which could be applicable to the deuterated analogue. chemanager-online.com

Finally, analytical method validation is crucial. Analytical techniques must be capable of accurately determining not only chemical purity but also isotopic enrichment and the position of the label within the molecule. sci-hub.rumetsol.com High-sensitivity mass spectrometry is often required to distinguish between labeled and naturally occurring isotopes and to quantify under- or over-deuterated analogues. chemicalsknowledgehub.commetsol.com

The table below summarizes key challenges in the scale-up of this compound production and potential mitigation strategies.

ChallengeDescriptionMitigation Strategy
Cost and Availability of Starting MaterialsDeuterated precursors are significantly more expensive and less available than their non-labeled counterparts. chemicalsknowledgehub.comDevelop efficient syntheses from simple sources (D₂O); explore late-stage labeling to reduce consumption of expensive intermediates. acs.orgbionauts.jp
Maintaining Isotopic PurityRisk of deuterium-hydrogen exchange during multi-step synthesis can lower the isotopic enrichment of the final product. sci-hub.rumarketersmedia.comUse of stable, pre-labeled building blocks; design synthetic routes to avoid harsh conditions or protic environments after labeling. marketersmedia.com
Process Scalability and SafetyLaboratory-scale labeling methods may not be safe, efficient, or reproducible on a larger scale. researchgate.netDevelop robust and scalable methods like flow chemistry or electrocatalysis; perform thorough process safety assessments. bionauts.jp
Analytical CharacterizationAccurately quantifying isotopic enrichment and identifying positions of deuteration requires specialized analytical techniques. sci-hub.rumetsol.comUtilize and validate advanced analytical methods such as high-resolution mass spectrometry and NMR spectroscopy. chemicalsknowledgehub.commetsol.com
Waste ManagementThe generation of deuterated or mixed isotopic waste requires specialized handling and disposal procedures.Optimize reaction efficiency to minimize waste; implement late-stage labeling strategies to reduce the volume of labeled waste. acs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing and quantifying Duloxetine-d3 Oxalate (B1200264) from its unlabeled counterpart and other matrix components. The slight mass difference introduced by the deuterium (B1214612) atoms can sometimes lead to chromatographic shifts, necessitating meticulous method development.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the bioanalysis of duloxetine (B1670986), utilizing Duloxetine-d3 as an internal standard. nih.govforensicresources.org The development of a robust LC-MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters to achieve high sensitivity, selectivity, and throughput.

For the analysis of duloxetine and its deuterated internal standard, Duloxetine-d3, protein precipitation is a common sample preparation technique. nih.gov Chromatographic separation is often achieved on a C18 column, such as a Hypersil Gold C18 (150 × 2.1 mm, 1.9 μm), with an isocratic mobile phase. nih.gov A typical mobile phase composition is a mixture of acetonitrile (B52724) with 0.1% formic acid and 0.1% formic acid in deionized water (e.g., 75:25, v/v) at a flow rate of 0.3 mL/min. nih.gov Quantification is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion and multiple reaction monitoring (MRM) mode. nih.gov

Key mass spectrometric parameters for Duloxetine and Duloxetine-d3 are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Duloxetine298.06, 298.3154.09, 154.1, 44
Duloxetine-d3301.08157.14, 47
Duloxetine-d5303.3159.1

The use of a stable isotope-labeled internal standard like Duloxetine-d3 is critical as it helps to compensate for matrix effects and variations in extraction recovery and ionization efficiency, thereby ensuring accurate and precise quantification. nih.govforensicresources.org

High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a widely accessible and robust method for the quantification of duloxetine in pharmaceutical formulations. nih.govnih.govnih.gov Optimization of an HPLC-UV method for duloxetine analysis, where Duloxetine-d3 Oxalate might be used in research contexts, involves careful selection of the stationary phase, mobile phase composition, flow rate, and UV detection wavelength.

A common approach utilizes a reversed-phase C18 or C8 column. nih.govscispace.com The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). nih.govnih.govrroij.com For instance, a mobile phase consisting of phosphate buffer (pH 5.5) and acetonitrile (60:40 v/v) has been used with a C18 column. nih.gov Another method employed a mobile phase of 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) and methanol (70:30, v/v). rroij.com

The flow rate is generally maintained around 1.0 to 1.2 mL/min. nih.govrroij.com UV detection is performed at a wavelength where duloxetine exhibits significant absorbance, with wavelengths such as 215 nm, 229 nm, 231 nm, and 288 nm being reported. nih.govnih.govrroij.comnih.gov The retention time for duloxetine can vary depending on the specific conditions, with reported times of 5.61 minutes and 6.94 minutes in different systems. nih.govrroij.com

The table below summarizes typical parameters for HPLC-UV analysis of duloxetine.

ParameterConditions
Column C18 (e.g., Phenomenex C-18, 250x4.6 mm, 5 µm), Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 5.5):acetonitrile (60:40 v/v), 0.05 M KH2PO4 buffer (pH 3.5):Methanol (70:30, v/v)
Flow Rate 1.0 - 1.2 mL/min
Detection Wavelength 215 nm, 229 nm, 231 nm, 288 nm
Retention Time ~5.6 - 7.0 min

Method validation for linearity, accuracy, and precision is essential to ensure the reliability of the results. nih.gov

The separation of deuterated analogs like this compound from the parent compound presents a unique chromatographic challenge due to the subtle physicochemical differences imparted by the deuterium atoms. This phenomenon, known as the chromatographic isotope effect, necessitates careful optimization of column chemistry and mobile phase composition. nih.govscispace.comwaters.com

In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, although the reverse can also occur. nih.govresearchgate.net This is attributed to minor differences in properties like lipophilicity when hydrogen is replaced by deuterium. waters.com The goal of method optimization is to achieve co-elution of the analyte and its deuterated internal standard to ensure that both experience identical matrix effects, which is crucial for accurate quantification by LC-MS/MS. scispace.comwaters.com

Column Chemistry: The choice of stationary phase is critical. C18 columns are widely used for duloxetine analysis. nih.gov However, other chemistries, such as phenyl-substituted phases, can offer different selectivity due to pi-pi interactions, which may be beneficial in modulating the separation of isotopic compounds. researchgate.net The particle size of the column packing also plays a role; smaller particles (e.g., 1.9 μm in UPLC) provide higher efficiency and better resolution. nih.gov

Mobile Phase Optimization: The mobile phase composition, including the type of organic modifier (acetonitrile or methanol) and the pH and concentration of the aqueous buffer, significantly influences retention and selectivity.

Organic Modifier: The choice between acetonitrile and methanol can alter selectivity for deuterated and non-deuterated compounds. Decreasing the organic solvent content in the mobile phase generally increases the separation factor between isotopic analogs in RPLC. researchgate.net

pH: The pH of the mobile phase is crucial for ionizable compounds like duloxetine. Adjusting the pH can alter the compound's ionization state and its interaction with the stationary phase. rroij.comoup.com

Additives: Formic acid is a common mobile phase additive in LC-MS applications as it aids in the protonation of the analyte, leading to better ionization efficiency and peak shape. nih.gov

By systematically adjusting these parameters, chromatographers can minimize or control the isotopic separation to ensure co-elution, which is vital for the reliability of bioanalytical methods using deuterated internal standards. scispace.com

Retention time and selectivity are critical parameters in the chromatographic analysis of this compound, particularly when used as an internal standard for the quantification of duloxetine. Ideally, the deuterated standard should co-elute with the unlabeled analyte to ensure equal exposure to any potential matrix effects, which is a cornerstone of accurate bioanalysis by LC-MS/MS. scispace.com However, the substitution of hydrogen with deuterium can sometimes lead to a chromatographic isotope effect, resulting in a slight difference in retention times. nih.govcrimsonpublishers.com

Studies have shown that deuterium-labeled compounds may have different retention times compared to the analyte. nih.gov In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their protiated counterparts. researchgate.net This is generally attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, which can lead to weaker van der Waals interactions with the non-polar stationary phase. oup.com

For duloxetine and its deuterated analogs, chromatographic conditions are optimized to minimize this separation. For example, using a Hypersil Gold C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid (75:25, v/v) at a flow rate of 0.3 mL/min, duloxetine and Duloxetine-d3 can be effectively separated from plasma components with a run time of about 3 minutes. nih.gov In another HPLC-UV method, a retention time of 5.61 minutes was reported for duloxetine using a C18 column with a mobile phase of phosphate buffer (pH 5.5) and acetonitrile (60:40 v/v). nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is significantly enhanced by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov For Duloxetine, a common transition is m/z 298.3 → 154.1, while for a d5-labeled internal standard, it is m/z 303.3 → 159.1. nih.gov This high degree of selectivity ensures that even if there is slight chromatographic separation between the analyte and its deuterated standard, accurate quantification can still be achieved, provided the difference does not lead to differential matrix effects. scispace.com

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of isotopically labeled compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of chemical compounds, including deuterated analogs like this compound. acs.org It provides detailed information about the molecular structure and can be used to confirm the position and extent of deuterium incorporation.

Quantitative NMR (qNMR) is particularly valuable for determining the chemical purity of reference standards without the need for a specific standard of the same compound. canada.ca This is achieved by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity. For isotopically labeled compounds, NMR can also assess isotopic purity by analyzing specific signals. canada.ca For instance, in ¹H NMR, the reduction in the integral of a proton signal at a specific position directly corresponds to the degree of deuteration at that site.

Furthermore, ²H (deuterium) NMR spectroscopy can be used directly to analyze deuterated compounds. nih.govacs.org This technique can distinguish between diastereomers formed from an isotopically chiral, monodeuterated compound, allowing for the analysis of enantiomeric purity. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest whole number, HRMS can measure m/z to several decimal places. This precision is possible because the exact mass of an atom is not an integer, due to the mass defect of its constituent protons and neutrons.

For this compound, with the molecular formula C₂₀H₁₈D₃NO₅S, HRMS provides unambiguous confirmation of its elemental composition. acanthusresearch.comlgcstandards.comesschemco.com By calculating the theoretical exact mass based on the most abundant isotopes of its constituent atoms and comparing it to the experimentally measured mass, researchers can verify the molecular formula with a high degree of confidence. Any deviation between the calculated and measured mass is typically within a few parts per million (ppm), confirming the identity of the compound.

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Deuterium²H (D)2.014102
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915
Sulfur³²S31.972071

The precise mass measurement from HRMS is indispensable for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Infrared (IR) and Raman Spectroscopies for Functional Group Identification

Infrared (IR) and Raman spectroscopies are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rjpn.orgglobalresearchonline.net Both methods probe the vibrational modes of molecular bonds, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The analysis of this compound by these techniques would reveal characteristic vibrational frequencies corresponding to its specific functional groups. chegg.com The whole spectrum is typically examined, with the region from 4000–1300 cm⁻¹ being particularly useful for functional group identification. nih.gov This allows for the structural elucidation and confirmation of the compound's chemical architecture.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H Stretch (Oxalate)Stretching3300-2500 (broad)
N-H Stretch (Secondary Amine Salt)Stretching~2700-2250
Aromatic C-H StretchStretching3100-3000
Aliphatic C-H StretchStretching3000-2850
C=O Stretch (Oxalate Carboxyl)Stretching1760-1690
C=C Stretch (Aromatic Rings)Stretching1600-1450
C-O Stretch (Ether and Oxalate)Stretching1320-1000
C-N Stretch (Amine)Stretching1250-1020
C-S Stretch (Thiophene)Stretching700-600

UV-Vis Spectrophotometry for Quantification and Purity

UV-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative analysis and purity assessment of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For the quantification of duloxetine, UV-Vis spectrophotometry is a simple, rapid, and economical choice. asianpubs.orgrjptonline.org The molecule exhibits maximum absorbance (λmax) at approximately 290 nm. asianpubs.orgnih.govresearchgate.net By preparing a calibration curve of absorbance versus known concentrations, the concentration of an unknown sample can be accurately determined. researchgate.net Several studies have validated this method for duloxetine, demonstrating its linearity over specific concentration ranges.

Linearity Range (µg/mL)Wavelength (λmax)Reference
5-50290 nm nih.gov
10-50290 nm researchgate.net
5.0-30218 nm rjptonline.org
7-13216 nm ijbpas.com

Method Development and Validation for Research Matrices

Sample Preparation Techniques for Biological Matrices (e.g., animal tissues, in vitro media)

Analyzing this compound in complex biological matrices like animal tissues or in vitro experimental media requires effective sample preparation to remove interfering substances such as proteins, lipids, and salts. The choice of technique is crucial for ensuring the accuracy and sensitivity of the subsequent analysis.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a straightforward method where an organic solvent, such as acetonitrile or acetone (B3395972), is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.govforensicresources.org The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. This method is fast but may be less clean than others.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like n-hexane or ethyl acetate (B1210297). nih.govepa.gov After mixing and separation, the analyte-rich organic layer is evaporated and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material packed into a cartridge to isolate the analyte. The sample is loaded onto the cartridge, interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. This method provides a cleaner extract and allows for sample concentration.

TechniquePrincipleAdvantagesDisadvantages
Protein PrecipitationSolvent-induced protein denaturationFast, simple, inexpensiveLess clean extract, potential for matrix effects
Liquid-Liquid ExtractionDifferential solubilityGood cleanup, can concentrate sampleLabor-intensive, requires large solvent volumes
Solid-Phase ExtractionAdsorption/partition chromatographyExcellent cleanup, high selectivity, automation possibleHigher cost, method development can be complex

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations in Research Methods

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical procedure.

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nuv.ac.in

LOQ : The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nuv.ac.in

These values are crucial for research applications, especially when analyzing trace amounts of a substance. They are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ for duloxetine analysis vary significantly depending on the analytical instrumentation used.

Analytical MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.0260.078 nih.gov
RP-HPLC1.244.092 madridge.org
RP-HPLC0.43201.1120 ijbpas.com
RP-HPLC0.892.12 ijnrd.org
UPLC0.0060.02 nih.gov
UV Spectrophotometry0.032720.088718 ijbpas.com

Precision, Accuracy, and Robustness Validation for Research Use

Method validation ensures that an analytical procedure is suitable for its intended purpose. For research applications, key validation parameters include precision, accuracy, and robustness, often assessed according to ICH (International Council for Harmonisation) guidelines. nih.govmadridge.org

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. omicsonline.org

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). ijnrd.orgnih.gov It provides an indication of the method's reliability during normal usage. madridge.org

Validation ParameterMetricExample Finding for Duloxetine MethodsReference
Precision (Intra-day)%RSD0.12% – 0.36% nih.gov
Precision (Inter-day)%RSD0.11% – 0.56% nih.gov
Accuracy% Recovery99.82% - 100.25% madridge.org
Accuracy% Recovery99.78% – 101.21% nih.gov
Robustness%RSD< 2% upon deliberate changes to method parameters madridge.org

Matrix Effect Evaluation in Complex Research Samples

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, interfering compounds present in the sample matrix. tandfonline.com The matrix is defined as all components within a sample other than the analyte of interest. waters.com This phenomenon is a significant concern in the analysis of complex biological samples—such as plasma, blood, urine, and tissue homogenates—as it can detrimentally affect the accuracy, precision, and sensitivity of the analytical method. tandfonline.comnih.gov

The matrix effect manifests as either ion suppression (a loss in signal response) or ion enhancement (an increase in signal response). tandfonline.com Ion suppression, the more common of the two, can occur when matrix components interfere with the analyte's ionization in the MS ion source. nebiolab.comchromatographyonline.com Several mechanisms have been proposed for this interference, including competition for charge, disruption of the droplet evaporation process in the electrospray ionization (ESI) source, or alteration of the physical properties of the droplets, such as viscosity and surface tension. nebiolab.com Conversely, ion enhancement may occur if matrix components improve the ionization efficiency of the target analyte. waters.com

Given that matrix effects can lead to erroneous quantification, their evaluation is a critical part of method development and validation for bioanalytical assays. tandfonline.comresearchgate.net One common method for assessing the matrix effect is the post-extraction addition technique. waters.comchromatographyonline.com In this approach, the response of an analyte spiked into a blank, extracted sample matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix effect percentage (%ME) can be calculated to quantify the extent of suppression or enhancement.

Table 1: Illustrative Calculation of Matrix Effect (%ME)

ParameterDescriptionValue
A Peak area of analyte in neat solvent150,000
B Peak area of analyte spiked into extracted blank matrix90,000
%ME ((B / A) - 1) * 100-40%
Interpretation A value of -40% indicates significant ion suppression.

This table presents hypothetical data for illustrative purposes.

Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix interferences, or using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which is often less susceptible to these effects than ESI. tandfonline.comeijppr.com

Internal Standard Applications in Quantitative Research

Role of this compound as an Internal Standard in LC-MS/MS

In the quantitative bioanalysis of the drug duloxetine, a stable isotope-labeled (SIL) internal standard, such as this compound, is crucial for achieving high accuracy and precision. researchgate.netforensicresources.org An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. The purpose of the IS is to correct for the variability inherent in sample processing and analysis. nih.gov

This compound is an ideal internal standard for duloxetine analysis for several reasons:

Chemical and Physical Similarity: As a deuterated analog, Duloxetine-d3 has nearly identical chemical and physical properties to duloxetine. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, meaning it is subject to the same degree of extraction loss and matrix effects. forensicresources.org

Mass Spectrometric Differentiation: Despite its chemical similarity, Duloxetine-d3 is easily distinguished from the unlabeled duloxetine by a mass spectrometer due to the mass difference imparted by the three deuterium atoms. nih.gov This allows for simultaneous detection and independent quantification of both the analyte and the internal standard.

During LC-MS/MS analysis, quantification is based on the ratio of the peak area of the analyte (duloxetine) to the peak area of the internal standard (Duloxetine-d3). forensicresources.org Because both compounds are affected proportionally by variations in extraction recovery or matrix-induced ion suppression/enhancement, the ratio of their responses remains constant and reliable. This normalization corrects for potential errors, thereby improving the robustness and reliability of the assay. researchgate.net

Table 2: Mass Spectrometric Parameters for Duloxetine and Duloxetine-d3

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Duloxetine298.1 - 298.3154.1
Duloxetine-d3301.1 - 303.3157.1 - 159.1

Data compiled from sources. nih.govnih.gov

Isotope Dilution Mass Spectrometry Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for highly accurate and precise quantification of substances. youtube.com It is considered a definitive method of high metrological order and is employed by national metrology institutes for the production of certified reference materials. wikipedia.orgup.ac.za

The fundamental principle of IDMS involves adding a known amount of an isotopically enriched form of the analyte, often called a "spike" or an internal standard, to the sample. britannica.com This isotopically labeled standard is chemically identical to the native analyte but has a different mass due to the isotopic variation (e.g., substitution of ¹H with ²H, or ¹²C with ¹³C). youtube.com

After the spike is added and thoroughly mixed to achieve isotopic equilibrium with the analyte in the sample, a portion of the mixture is processed and analyzed by a mass spectrometer. up.ac.za The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. wikipedia.org Since the amount of the added spike is precisely known, the unknown initial concentration of the analyte in the sample can be calculated from the measured isotope ratio. britannica.com

A key advantage of IDMS is that it does not require complete recovery of the analyte from the sample matrix. Because the native analyte and the isotopic standard are affected equally by any losses during sample preparation and analysis, the isotopic ratio of the recovered portion remains unchanged and accurately reflects the ratio in the original mixture. This characteristic makes IDMS exceptionally robust and accurate, particularly for analyzing trace amounts of substances in complex matrices where quantitative recovery is challenging. youtube.com

Enhancement of Bioanalytical Accuracy and Reproducibility in Preclinical Studies

The accuracy and reproducibility of bioanalytical methods are paramount in preclinical studies, as the data generated form the basis for critical decisions in the drug development process. thermofisher.combiopharminternational.com Pharmacokinetic and toxicokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. nih.gov The use of a stable isotope-labeled internal standard, such as this compound for the analysis of duloxetine, is a cornerstone strategy for enhancing the quality of this data. researchgate.net

Bioanalytical methods are susceptible to multiple sources of variability, including inconsistencies in sample preparation (e.g., extraction efficiency) and fluctuations in instrument performance. nih.govgmp-compliance.org Furthermore, complex biological matrices can introduce significant and variable matrix effects, which can compromise the integrity of the results. nih.gov

By incorporating a SIL-IS, the method gains robustness against these variables. The IS acts as a chemical mimic of the analyte, co-experiencing the same procedural losses and ionization effects. forensicresources.org As quantification is based on the analyte-to-IS response ratio, any systematic or random error that affects both compounds is effectively cancelled out. This normalization leads to a significant improvement in both accuracy (closeness to the true value) and precision (reproducibility of measurements). gmp-compliance.org Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the importance of thorough method validation, including assessments of accuracy, precision, and reproducibility, to ensure data reliability. thermofisher.comgmp-compliance.org The consistent performance provided by using an appropriate SIL-IS is essential for meeting these stringent criteria and ensuring the integrity of preclinical study outcomes. biopharminternational.comnih.gov

Table 3: Impact of Internal Standard on Assay Precision (Hypothetical Data)

Sample ReplicateAnalyte Response (No IS)%CV (No IS)Analyte/IS Ratio%CV (With IS)
1125,000\multirow{5}{}{12.5%}0.55\multirow{5}{}{2.8%}
2148,0000.58
3119,0000.57
4152,0000.59
5135,0000.57

This table presents hypothetical data illustrating how the use of an internal standard (IS) reduces the coefficient of variation (%CV), thereby improving assay precision.

Pharmacokinetic and Metabolic Pathway Elucidation in Preclinical Models

In Vitro Metabolic Profiling Studies

In vitro models are essential for identifying the metabolic pathways of a drug candidate in a controlled environment, predicting its metabolic fate in living organisms.

Liver microsomes and hepatocytes are primary in vitro tools that contain the key drug-metabolizing enzymes. In these experiments, duloxetine (B1670986) is incubated with either human or animal-derived liver microsomes (HLM/MLM) or hepatocytes. nih.govnih.gov Duloxetine-d3 Oxalate (B1200264) is added at a known concentration to serve as an internal standard. nih.gov These studies demonstrate that duloxetine is extensively metabolized. clinpgx.org Experiments using rat liver microsomes have been instrumental in exploring the effects of enzyme inhibitors on the metabolic rate of duloxetine. winona.eduwinona.edu By comparing the amount of parent drug remaining and metabolites formed over time, researchers can determine the rate and extent of metabolism.

Table 1: Key CYP450 Isoforms in Duloxetine Metabolism

Enzyme Role in Metabolism Research Finding
CYP1A2 Major pathway for oxidation of the naphthyl ring. nih.govclinpgx.org Inhibition of CYP1A2 with drugs like fluvoxamine (B1237835) leads to clinically significant increases in duloxetine exposure. clinpgx.orgnih.gov

| CYP2D6 | Secondary pathway for oxidation of the naphthyl ring. clinpgx.orgnih.gov | Inhibition of CYP2D6 or status as a poor metabolizer increases duloxetine exposure, but to a lesser extent than CYP1A2 inhibition. nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and quantifying drug metabolites. nih.govmdpi.com When Duloxetine-d3 Oxalate is used in metabolic studies, the metabolites formed retain the deuterium (B1214612) label, resulting in a predictable mass shift (e.g., +3 atomic mass units) compared to the metabolites of the unlabeled drug. nih.gov This mass difference allows for the unambiguous identification of drug-related material against the complex background of a biological sample. mdpi.com For example, the product ion mass-to-charge ratio (m/z) for duloxetine is 154.09, while for duloxetine-d3 it is 157.14, providing clear differentiation during analysis. nih.gov This technique is crucial for building a comprehensive metabolic map and confirming the structures of metabolites formed through various biotransformation reactions.

Following the initial oxidation by CYP enzymes (Phase I metabolism), the resulting hydroxylated metabolites of duloxetine undergo conjugation reactions (Phase II metabolism) to increase their water solubility and facilitate excretion. clinpgx.orgresearchgate.net The two major circulating metabolites identified in preclinical and human studies are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine. nih.govclinpgx.org By tracing the deuterated label from this compound through to these conjugated products, researchers can confirm the specific pathways and metabolites involved. nih.gov These conjugated metabolites are pharmacologically inactive. clinpgx.org

Table 2: Major Metabolites of Duloxetine

Metabolite Name Metabolic Pathway Precursor
4-hydroxy duloxetine glucuronide Glucuronidation (Phase II) 4-hydroxy duloxetine

Animal Pharmacokinetic Research

Animal models, particularly rodents, are vital for studying the complete pharmacokinetic profile of a drug in vivo.

Pharmacokinetic studies in rodent models such as rats and mice provide critical data on the ADME properties of duloxetine. nih.gov Following oral administration in rats, duloxetine is rapidly and almost completely absorbed, with the time to maximum plasma concentration (Tmax) occurring at approximately 1 to 1.5 hours. fda.gov However, the drug is also extensively metabolized, with unchanged duloxetine accounting for a very small percentage of the total systemic exposure. fda.gov Studies in beagle dogs have utilized Duloxetine-d3 as an internal standard to accurately measure plasma concentrations and determine key pharmacokinetic parameters. nih.gov Imaging mass spectrometry in mice has shown that duloxetine and its metabolites are most abundantly distributed in the kidney, followed by the liver and lung. nih.gov The elimination of duloxetine is primarily through the excretion of its metabolites, with approximately 70% of a dose recovered in urine and 20% in feces in the form of numerous metabolites. droracle.ai

Table 3: Selected Pharmacokinetic Parameters of Duloxetine in Rats

Parameter Value Description
Tmax (Time to Peak Concentration) ~1.6 hours The time taken to reach the maximum drug concentration in plasma after oral administration. researchgate.net
t1/2 (Elimination Half-life) ~3.6 - 4.1 hours The time required for the concentration of the drug in the plasma to reduce by half. researchgate.net
Absorption Rapid and nearly complete. fda.gov Indicates efficient uptake from the gastrointestinal tract.

| Metabolism | Extensive first-pass metabolism. fda.gov | A large portion of the drug is metabolized by the liver before reaching systemic circulation. |

Deuterium Labeling for Differentiating Parent Compound from Metabolites in vivo

The strategic incorporation of deuterium atoms into a drug molecule, such as in this compound, offers a powerful tool for metabolic research. This isotopic labeling provides a distinct mass signature that allows for the unambiguous differentiation of the parent compound from its metabolites during analysis by mass spectrometry. nih.gov In the case of duloxetine, it is known to undergo extensive metabolism, with numerous metabolites formed through oxidation of the naphthyl ring, followed by further oxidation, methylation, and/or conjugation. clinpgx.org

In preclinical studies involving the administration of this compound to animal models, such as mice, the mass difference introduced by the three deuterium atoms facilitates the tracking of the metabolic fate of the parent molecule. This is particularly valuable as mice are frequently used in mechanistic studies of drug toxicity. nih.gov The ability to clearly distinguish between the deuterated parent drug and its non-deuterated or less-deuterated metabolites is crucial for accurately characterizing metabolic pathways and identifying sites of metabolic modification. nih.govnih.gov This approach helps in building a comprehensive metabolic map and understanding the biotransformation processes the compound undergoes in a living organism.

Pharmacokinetic Parameter Estimation in Animal Models (e.g., half-life, AUC, Cmax in preclinical studies)

Pharmacokinetic studies in animal models are essential for quantifying the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For duloxetine, pharmacokinetic parameters have been determined in various preclinical species, including mice, rats, and dogs. fda.gov While specific pharmacokinetic data for this compound is not extensively available in published literature, the parameters of the parent compound, duloxetine, in these models provide a foundational understanding.

In rats, after oral administration, duloxetine is rapidly absorbed. fda.gov A comparative study in normal and diabetic rats showed that the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, were significantly higher in diabetic rats, suggesting altered pharmacokinetics in disease states. researchgate.net In one study, after a single oral dose of 40 mg/kg to normal rats, the Cmax was 368.1 ± 40.7 ng-mL-1 and the AUC0-∞ was 4145 ± 640.1 ng-mL-1·h. researchgate.net The elimination half-life (t1/2) of duloxetine in humans is approximately 12 hours, and steady-state concentrations are typically reached after 3 days of dosing. fda.gov

For this compound, it is hypothesized that the deuterium substitution may alter these pharmacokinetic parameters due to the kinetic isotope effect, which can lead to a slower rate of metabolism. nih.gov This could potentially result in a longer half-life, increased AUC, and a different Cmax compared to the non-deuterated duloxetine. However, without direct experimental data, these remain theoretical considerations.

Table 1: Illustrative Pharmacokinetic Parameters of Duloxetine in Rats (40 mg/kg, oral)

ParameterValue (Mean ± SD)Unit
Cmax368.1 ± 40.7ng/mL
AUC0-∞4145 ± 640.1ng·h/mL
tmax1.6 ± 0.3h
t1/24.1 ± 0.8h

This table presents data for non-deuterated duloxetine and serves as a reference for potential comparative studies with this compound.

Interspecies Extrapolation Methodologies for Metabolic Research

Extrapolating metabolic and pharmacokinetic data from preclinical animal models to humans is a critical and challenging step in drug development. Various methodologies are employed to bridge this interspecies gap. For duloxetine, which is metabolized primarily by CYP1A2 and CYP2D6 enzymes in humans, understanding the expression and activity of these enzymes in preclinical species is vital. clinpgx.org

Mice are a commonly used animal model, but it's important to note that species differences in drug metabolism exist. nih.gov For instance, the metabolic profile of duloxetine in mouse liver microsomes shows some differences compared to human liver microsomes. nih.govnih.gov Therefore, researchers often use multiple animal species (e.g., rats, dogs) to gain a more comprehensive understanding of a drug's metabolism and to improve the reliability of interspecies scaling. fda.gov Allometric scaling, which relates physiological and pharmacokinetic parameters to body weight across species, is a common technique used for this purpose. However, for drugs like duloxetine with significant metabolism by polymorphic enzymes, more sophisticated physiologically based pharmacokinetic (PBPK) modeling is often required to accurately predict human pharmacokinetics.

Isotopic Tracer Applications in Mechanistic Studies

The use of isotopically labeled compounds like this compound extends beyond standard pharmacokinetic profiling into more nuanced mechanistic studies. The deuterium label serves as a tracer, enabling researchers to probe the intricate biochemical and physiological effects of the molecule.

Investigation of Biochemical Pathways using Deuterated Analogs

Deuterated analogs are invaluable tools for elucidating complex biochemical pathways. By tracing the metabolic fate of this compound, researchers can gain insights into the specific enzymatic reactions involved in its biotransformation. Duloxetine is known to be metabolized via oxidation of the naphthyl ring, a process catalyzed by cytochrome P450 enzymes. clinpgx.orgnih.gov The presence of deuterium at a site of metabolic attack can slow down the reaction rate, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to a shift in metabolism towards alternative pathways, a concept referred to as "metabolic switching." Studying these changes can help to identify secondary or minor metabolic pathways that might not be as apparent with the non-deuterated compound.

Research on Neurotransmitter Reuptake Mechanisms in Animal Brain

Duloxetine exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the brain. nih.gov Preclinical studies in animal models are crucial for characterizing these neuropharmacological actions. In such studies, the administration of duloxetine has been shown to increase the availability of 5-HT and NE in the synaptic cleft. nih.gov

While direct studies using this compound for this purpose are not widely reported, the use of a deuterated analog can be advantageous in studies that aim to correlate drug levels in the brain with effects on neurotransmitter levels. The stable isotope label can facilitate the accurate quantification of the drug in brain tissue samples, allowing for a more precise correlation between drug concentration at the site of action and the observed changes in neurotransmitter dynamics. Studies in mice have shown that duloxetine administration can lead to elevated levels of dopamine (B1211576) and its metabolites in the prefrontal cortex and hippocampus, with some sex-dependent differences observed. frontiersin.org

Isotope Effects in Reaction Kinetics and Metabolic Turnover Research

The primary utility of deuterium substitution in metabolic research lies in the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing the hydrogen with deuterium will slow down that reaction. nih.gov

Solid State Chemistry and Crystallography Research

Polymorphism and Amorphous Form Studies of Duloxetine (B1670986) Oxalate (B1200264) Salt

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to variations in physical properties such as melting point, solubility, and stability. Amorphous forms, in contrast, lack a long-range ordered crystal lattice.

Polymorphism has been observed for duloxetine active substances and is a factor that is controlled during the manufacturing process. europa.eu Different polymorphic forms of a drug can possess varied physicochemical properties, which in turn can affect the bioavailability and manufacturability of the final product. researchgate.net While much of the detailed polymorphic research has been conducted on duloxetine hydrochloride, the principles are directly applicable to the oxalate salt. For instance, different crystalline forms of duloxetine hydrochloride have been identified and designated as Form A and Form T, each with characteristic X-ray powder diffraction (XRPD) patterns. google.com Form T of duloxetine hydrochloride, for example, is characterized by XRPD peaks at specific 2-theta values, and it undergoes a solid-solid transition to Form A upon heating. google.com Similar studies on duloxetine oxalate are crucial for identifying its unique crystalline forms. The formation of the oxalate salt itself can help to stabilize specific crystalline arrangements that may differ from other salt forms.

Table 1: Illustrative XRPD Peaks for a Crystalline Form of a Duloxetine Salt

2θ Value (±0.2)
12.0
14.8
19.8
21.3
21.6
22.1
22.4
23.1
24.1

Note: This data is representative of a crystalline form of duloxetine hydrochloride and serves as an example of how different crystalline forms are characterized. google.comgoogleapis.com

Amorphous solid dispersions (ASDs) are a strategy employed to enhance the bioavailability of poorly soluble drugs like duloxetine. nih.gov By dispersing the amorphous drug in a polymer matrix, ASDs can improve the rate and extent of dissolution. nih.gov The polymer carrier plays a vital role in converting the crystalline drug to its amorphous state and stabilizing it by reducing molecular mobility. nih.gov Research into solid lipid nanoparticles (SLNs) of duloxetine hydrochloride has shown that the drug can be completely amorphized within a lipid matrix, as evidenced by the disappearance of its characteristic melting endotherm in differential scanning calorimetry (DSC) thermograms. nih.gov This amorphization leads to enhanced chemical stability and improved efficacy in preclinical models. nih.gov Similar principles of creating amorphous dispersions can be applied to duloxetine oxalate to overcome any potential solubility challenges.

Solvate and Co-crystal Research

Beyond polymorphism and amorphous forms, the solid state of duloxetine oxalate can be further modified through the formation of solvates and co-crystals, which can fine-tune its physicochemical properties.

A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice of the host compound. google.com When the solvent is water, it is termed a hydrate. The formation of solvates can significantly alter the properties of a drug. For instance, a metastable acetone (B3395972) solvate of duloxetine hydrochloride has been reported, where acetone molecules are trapped within the host lattice. researchgate.net This solvated form was characterized using single-crystal and powder X-ray diffraction, infrared and Raman spectroscopies, and solid-state NMR spectroscopy. researchgate.net The study of solvates is critical as they can exhibit different dissolution rates and stability profiles compared to their anhydrous counterparts. researchgate.net

Co-crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. google.com Co-crystal formation is a recognized strategy for modifying the physicochemical properties of an API. google.com Patents reveal that duloxetine has the capacity to form co-crystals with other active agents, particularly those with analgesic activity like naproxen. google.comgoogle.com These co-crystals can exhibit improved properties, such as enhanced stability and solubility, and may even offer synergistic therapeutic effects. google.com The design and synthesis of co-crystals of duloxetine oxalate with various co-crystal formers could therefore be a fruitful area of research for creating new solid forms with tailored characteristics.

Table 2: Compound Names Mentioned in the Article

Compound Name
Duloxetine
Duloxetine-d3 Oxalate
Duloxetine Oxalate
Duloxetine Hydrochloride
Naproxen

Advanced Crystallographic Analysis Techniques

The solid-state structure of chemical compounds is pivotal in determining their physical and chemical properties. For this compound, a comprehensive understanding of its crystalline form is achieved through a combination of advanced analytical methods.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. For duloxetine and its derivatives, SC-XRD provides invaluable data on molecular conformation and packing. researchgate.net The crystal structure of racemic duloxetine hydrochloride, for instance, reveals significant differences in molecular conformation and packing when compared to its single enantiomer counterpart. researchgate.net This highlights the sensitivity of the crystalline arrangement to stereochemistry.

In the case of this compound, obtaining a suitable single crystal allows for the precise determination of bond lengths, bond angles, and torsional angles. This technique would definitively establish the conformation of the duloxetine-d3 cation and the oxalate anion, as well as their spatial relationship within the crystal lattice. Furthermore, SC-XRD can elucidate the absolute configuration of the chiral center in the duloxetine molecule, which is crucial for understanding its pharmacological activity. The analysis of a key intermediate in duloxetine synthesis using X-ray crystallography successfully determined its absolute configuration as the (S)-form. u-tokyo.ac.jp

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and detecting polymorphism. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. The PXRD pattern serves as a unique fingerprint for a specific crystalline form.

For duloxetine hydrochloride, distinct PXRD patterns have been identified for different crystalline forms, with characteristic peaks at specific 2θ angles. google.com For example, one crystalline modification of duloxetine hydrochloride shows peaks at 12.0, 14.8, 19.8, 21.3, 21.6, 22.1, 22.4, 23.1, and 24.1 degrees 2-theta (±0.2 degrees). The substitution of hydrogen with deuterium (B1214612) in this compound may lead to subtle changes in intermolecular interactions and hydrogen bonding, potentially resulting in a different crystal packing and, consequently, a unique PXRD pattern compared to the non-deuterated form. Therefore, PXRD is a critical technique for characterizing the specific solid form of this compound and ensuring phase purity.

Table 1: Characteristic PXRD Peaks for a Crystalline Form of Duloxetine Hydrochloride

Peak NumberDiffraction Angle (2θ)
112.0
214.8
319.8
421.3
521.6
622.1
722.4
823.1
924.1
Data sourced from a known crystalline modification of duloxetine hydrochloride and may not be representative of this compound.

Solid-State NMR Spectroscopy for Molecular Conformation and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides detailed insights into the molecular conformation and dynamics of compounds in their solid state. This technique is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction.

For this compound, ¹³C ssNMR can reveal information about the local environment of each carbon atom in the molecule. Studies on similar compounds have shown that ssNMR can detect the presence of molecular motion within the crystal lattice. For instance, in one study of a duloxetine analog, not all expected carbon signals were observed at ambient temperature, suggesting that some parts of the molecule, like the thiophene (B33073) ring, are undergoing motional processes that broaden their NMR signals. The deuterium labeling in this compound can also influence the ssNMR spectra through isotope effects, potentially altering the chemical shifts of nearby carbon atoms and confirming the location of the deuterium atoms.

Molecular Interactions in Solid State

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material.

Hydrogen Bonding Network Analysis

Hydrogen bonds are among the most critical interactions determining the crystal packing of pharmaceutical compounds. In the case of duloxetine salts, the protonated amine group and the counter-ion are key players in forming hydrogen bonds. nih.gov

In the crystal structure of racemic duloxetine hydrochloride, the N-H···Cl hydrogen bond is a primary interaction. nih.gov For this compound, the oxalate counter-ion, with its carboxylate groups, provides additional hydrogen bond acceptors. A detailed analysis of the crystal structure would reveal a complex network of hydrogen bonds involving the duloxetine-d3 cation and the oxalate anion, as well as potential interactions with any co-crystallized solvent molecules. The presence of water molecules, for example, has been shown to play a crucial role in the crystal packing of a duloxetine intermediate by forming a unique hydrogen-bonding network. u-tokyo.ac.jp These interactions are fundamental to the cohesion and stability of the crystal.

Computational Chemistry for Crystal Structure Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a powerful tool for investigating and predicting the properties of molecular crystals. aps.org These methods can be used to predict possible crystal structures (polymorphs) and to analyze the intermolecular interactions within a known crystal structure.

Hirshfeld surface analysis, a computational tool, provides a visual and quantitative representation of intermolecular interactions. aps.org For duloxetine hydrochloride, this analysis has shown that interactions involving hydrogen atoms are dominant, with significant contributions from contacts between naphthalene (B1677914) and thiophene groups. aps.org The chlorine atom was found to be crucial for stabilizing the crystal structure through hydrogen bonds. aps.org For this compound, similar computational studies could predict the most stable crystal packing and provide a detailed breakdown of the energetic contributions of different intermolecular forces, including hydrogen bonding and van der Waals interactions. This predictive capability is invaluable in understanding polymorphism and in the rational design of new crystalline forms with desired properties. aps.org

Thermal Analysis (DSC, TGA) for Solid-State Transitions

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of pharmaceutical compounds like this compound. These methods provide critical information on melting, crystallization, phase transitions, and thermal stability, which are vital for understanding the compound's behavior during manufacturing and storage.

While extensive peer-reviewed studies focusing specifically on the thermal analysis of this compound are not widely available in the public domain, data can be compiled from available documentation and by comparison with its non-deuterated analogue, Duloxetine Oxalate. The substitution of three hydrogen atoms with deuterium in the N-methyl group is not expected to significantly alter the bulk thermal properties of the material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals its melting behavior. A sharp endothermic peak is indicative of the melting of a crystalline solid. Analysis of the non-deuterated Duloxetine Oxalate has been reported in patent literature, showing a melting point of 118-120°C. This aligns closely with the observed melting range for the deuterated compound, suggesting a similar crystalline structure and thermal behavior.

Table 1: DSC Data for this compound
ParameterObserved ValueDescription
Melting Point (Tm)121-123°CThe temperature range over which the compound transitions from a solid to a liquid phase, observed as an endothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. Although specific TGA thermograms for this compound are not detailed in available research, the expected behavior can be inferred from its chemical structure. As an oxalate salt, the compound is expected to be thermally stable up to its melting point. Decomposition would likely occur at higher temperatures, involving the loss of the oxalate moiety followed by the degradation of the duloxetine molecule itself. For the related compound, Duloxetine Hydrochloride, thermal decomposition leads to a mass loss of approximately 58%. researchgate.net While the exact decomposition pathway for the oxalate salt may differ, TGA is crucial for identifying the temperature limits for safe handling and processing of the substance.

Table 2: Expected TGA Profile for this compound
Temperature RangeExpected Event
Ambient to ~120°CNo significant mass loss
Above melting pointOnset of thermal decomposition

The characterization of solid-state transitions through DSC and TGA is a fundamental component of the physicochemical analysis of this compound, ensuring a comprehensive understanding of its material properties.

Degradation Pathway and Stability Research

Forced Degradation Studies for Duloxetine-d3 Oxalate (B1200264)

Forced degradation or stress testing for duloxetine (B1670986) has been conducted under the conditions of hydrolysis, oxidation, photolysis, and thermal stress as recommended by the International Conference on Harmonization (ICH) guidelines. oup.comnih.govresearchgate.net

Duloxetine exhibits significant susceptibility to hydrolysis, with the rate and extent of degradation being highly dependent on the pH of the solution.

Acidic Conditions: The compound is consistently reported to be highly labile and unstable in acidic environments. oup.comnih.govresearchgate.netresearchgate.net Studies show that refluxing in 0.1 N HCl for just one hour can result in almost complete degradation (99.63%). oup.comresearchgate.net Under milder conditions, such as in 0.01N HCl at 40°C for 8 hours, significant degradation of 41.35% has been observed. oup.comresearchgate.netresearchgate.net Another study noted 5–16% degradation when heated at 80°C in 0.5 N HCl for 9 hours. tandfonline.com This instability in acidic media underscores the need for protective formulations like enteric coatings to prevent degradation in the stomach's acidic environment. researchgate.net Several degradation products are formed under acid stress. nih.govresearchgate.net

Alkaline Conditions: Duloxetine is more stable in alkaline conditions compared to acidic ones, but degradation still occurs, particularly with heat. oup.comresearchgate.net Refluxing in 0.1 N NaOH for 1 hour resulted in only 2.83% degradation; however, extending the reflux to 8 hours led to 97.40% degradation, forming at least six distinct degradation products. oup.comresearchgate.net Some studies, however, found the compound to be stable under basic conditions. nih.govderpharmachemica.com

Neutral Conditions: In neutral aqueous solutions, duloxetine shows susceptibility to hydrolysis, especially when heated. oup.comnih.govresearchgate.net One study reported 42.75% degradation upon refluxing in water for 1 hour, which generated four major degradation products. oup.comresearchgate.net Another investigation found that after 12 hours of reflux, there was a significant degradation of 43%. researchgate.net However, a separate study reported stability when the drug solution in water was heated at 80°C for 4 hours. tandfonline.com

Table 1: Summary of Hydrolytic Degradation Studies on Duloxetine

Stress Condition Parameters Observation Identified Degradants Citations
Acid Hydrolysis 0.1 N HCl, Reflux, 1 hr 99.63% degradation Multiple products oup.comresearchgate.net
0.01 N HCl, 40°C, 8 hrs 41.35% degradation Multiple products oup.comresearchgate.netresearchgate.net
0.5 N HCl, 80°C, 9 hrs 5-16% degradation Degradation products observed tandfonline.com
Alkaline Hydrolysis 0.1 N NaOH, Reflux, 1 hr 2.83% degradation Six degradation products oup.comresearchgate.net
0.1 N NaOH, Reflux, 8 hrs 97.40% degradation Six degradation products oup.comresearchgate.net
Neutral Hydrolysis Water, Reflux, 1 hr 42.75% degradation Four major products oup.comresearchgate.net

The stability of duloxetine under oxidative stress has yielded conflicting results across different studies. Several reports indicate that the drug is stable when exposed to hydrogen peroxide solutions (e.g., 3% to 30% H₂O₂) for extended periods at room temperature. nih.govscispace.comoup.comnih.govresearchgate.nettandfonline.comresearchgate.net Conversely, other studies have reported that duloxetine is sensitive to oxidative degradation, particularly at elevated temperatures. derpharmachemica.comresearchgate.net For instance, degradation was observed in 3% hydrogen peroxide at 90°C for 1 hour, leading to the formation of several products, including amino alcohol, para isomer, ortho isomer, α-Naphthol, and an ester. derpharmachemica.comymc.eu Another study also identified two oxidative degradation products with distinct retention times. researchgate.net This suggests that temperature can be a critical factor in the oxidative degradation of the molecule.

Duloxetine's stability under photolytic stress depends on its physical state. In solid form, the drug is generally considered stable when exposed to light. oup.com However, in solution, it is susceptible to photodegradation. oup.comnih.govresearchgate.net Exposure of a duloxetine solution to UV light has been shown to result in the formation of three to nine major degradation products. jesc.ac.cntandfonline.comresearchgate.netnih.gov One study noted that the parent compound was completely degraded after 30 minutes of UV irradiation. jesc.ac.cnresearchgate.netnih.gov The theoretical phototransformation is estimated to be 100% within one month based on its UV-visible absorption spectrum. fda.gov

Similar to its photostability, the thermal stability of duloxetine is dependent on whether it is in a solid or solution state. As a solid powder, the drug is stable under dry heat conditions, with one study showing no decomposition after exposure to 80°C for 8 days. oup.comtandfonline.com However, in solution, it is labile to thermal stress. oup.com A study where a duloxetine solution was maintained at 60°C for 15 days reported 89.63% degradation, resulting in the formation of ten different degradation products. oup.comresearchgate.net

Table 2: Summary of Forced Degradation Studies (Non-Hydrolytic)

Stress Condition State Parameters Observation Citations
Oxidative Solution 30% H₂O₂, 48 hrs Stable oup.comresearchgate.net
Solution 3% H₂O₂, 90°C, 1 hr Degradation observed derpharmachemica.com
Photolytic Solid Photostability chamber, 10 days Stable oup.comresearchgate.net
Solution UV light exposure Degradation observed nih.govresearchgate.nettandfonline.com
Thermal Solid Dry heat, 80°C, 8 days Stable tandfonline.com

Identification and Characterization of Degradation Products

The separation and identification of degradation products are crucial for understanding the stability profile of a drug. A comprehensive study subjected duloxetine to various stress conditions and found that a total of seventeen degradation products were formed, which were successfully separated using a C18 column. nih.govresearchgate.net

Advanced analytical techniques are indispensable for the structural characterization of impurities and degradation products that are often present in low concentrations.

LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight): This powerful hyphenated technique is used for the identification and structural elucidation of degradation products. nih.govresearchgate.netresearcher.life MS/TOF provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its degradants. nih.govresearchgate.net By studying the fragmentation patterns, a complete fragmentation pathway of the drug can be established, which in turn helps in characterizing the unknown degradation products. nih.govresearchgate.netnih.gov In one study, LC-MS/TOF was instrumental in postulating the degradation pathway for fifteen identified products. nih.govresearchgate.net

LC-UV/PDA (Liquid Chromatography-Ultraviolet/Photodiode Array): This method is widely used for the separation and quantification of the drug and its degradation products. nih.govresearchgate.netresearcher.life A photodiode array (PDA) detector provides spectral information across a range of wavelengths simultaneously. The peak purity test, using a PDA detector, is a critical part of method validation that confirms the homogeneity of the chromatographic peak of the active substance, ensuring that it is not co-eluting with any impurities or degradants. scispace.comoup.com This confirms the specificity and stability-indicating nature of the analytical method. nih.govingentaconnect.com

Table 3: Chemical Compounds Mentioned

Compound Name
Duloxetine
Duloxetine-d3 Oxalate
Duloxetine Hydrochloride
Hydrogen Peroxide
Hydrochloric Acid
Sodium Hydroxide
α-Naphthol
Methanol (B129727)
Acetonitrile (B52724)
Tetrahydrofuran
Potassium Dihydrogen Phosphate (B84403)
Orthophosphoric Acid
Sodium Dihydrogen Orthophosphate
1-Heptane Sulfonic Acid Sodium Salt

Structural Assignment of Unknown Degradants

Forced degradation studies are instrumental in identifying potential degradants of a drug substance. In the case of Duloxetine, various stress conditions, including hydrolysis (acidic, alkaline, neutral), oxidation, photolysis, and thermal stress, have been applied to generate and subsequently identify its degradation products. nih.gov Research has revealed that Duloxetine is particularly susceptible to degradation under hydrolytic (acidic, alkaline, neutral) and photolytic conditions, while showing relative stability against thermal and oxidative stress. nih.govresearchgate.net

Comprehensive studies using liquid chromatography coupled with mass spectrometry (LC-MS) have successfully identified numerous degradants. One significant study identified a total of seventeen degradation products under various stress conditions. nih.gov Another investigation focusing on environmental degradation pathways identified eleven transformation products (TPs), nine from UV irradiation and two from chlorination. nih.gov

The primary sites of degradation on the Duloxetine molecule are the ether linkage and the thiophene (B33073) ring. The most common degradation products arise from the cleavage of the ether bond, hydroxylation of the naphthyl or thiophene rings, and oxidation of the thiophene sulfur. nih.govnih.gov

A key degradation product, consistently observed in acidic conditions, is 1-naphthol (B170400), formed by the hydrolysis of the ether linkage. nih.govijper.org Other identified degradants include hydroxylated duloxetine isomers and products of thiophene ring oxidation. The structural elucidation of these compounds is achieved by analyzing their mass-to-charge ratio (m/z) and their fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govnih.gov

The table below summarizes some of the key degradants identified in research studies.

DegradantFormation ConditionProposed Molecular FormulaKey Analytical Finding
1-NaphtholAcid/Neutral Hydrolysis, PhotolysisC₁₀H₈OIdentified as a major product from ether linkage cleavage. nih.govijper.org
Hydroxylated DuloxetinePhotolysis, OxidationC₁₈H₁₉NO₂SHydroxylation typically occurs on the naphthyl ring. nih.govresearchgate.net
Duloxetine N-OxideOxidationC₁₈H₁₉NO₂SFormation involves the oxidation of the tertiary amine.
Thiophene Ring Opened ProductsAlkaline HydrolysisVariableResults from the cleavage of the thiophene ring under basic conditions. nih.gov
Chlorinated DuloxetineChlorinationC₁₈H₁₈ClNOSFormed during water treatment simulations, indicating environmental transformation. nih.gov

Fragmentation Pathway Analysis of this compound and Degradants

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a critical tool for the structural elucidation of drug molecules and their degradants. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 301.1 (for the d3-free base). The fragmentation of this ion provides structural information.

The most characteristic fragmentation of Duloxetine involves the cleavage of the ether bond, leading to the loss of the naphthyloxy group (as 1-naphthol, mass 144 Da). This results in a prominent fragment ion. usp.org Another significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom.

For Duloxetine-d3 , the key fragments would be shifted by +3 mass units if they retain the N-methyl-d3 group.

Parent Ion [M+H]⁺: The protonated molecule of Duloxetine-d3 would appear at an m/z corresponding to its molecular weight +1.

Fragment [M+H - C₁₀H₈O]⁺: Cleavage of the ether bond results in a major fragment. For the d3 analog, this fragment retains the deuterated side chain.

Fragment [C₄H₅S-CH-CH₂-NHCH₃-d3]⁺: This represents the thiophene-containing side chain.

Fragment [CH₂=NH(d3)-CH₃]⁺: A smaller fragment ion resulting from cleavage at the benzylic position, showing the +3 Da shift clearly.

The analysis of degradants follows the same principle. For instance, a hydroxylated degradant would show a parent ion 16 Da higher than Duloxetine-d3. Its MS/MS spectrum would help locate the position of the hydroxyl group. If fragmentation shows the loss of a hydroxylated naphthyloxy group, it indicates hydroxylation on the naphthalene (B1677914) ring. researchgate.net Conversely, if the naphthyloxy fragment remains unchanged but the thiophene-containing fragment is heavier, it points to hydroxylation on the thiophene ring. nih.gov

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Inferred Fragmentation Pathway
Duloxetine (non-deuterated)298154, 44Loss of naphthyloxy group (m/z 154); side chain cleavage (m/z 44). researchgate.net
Duloxetine-d3301157, 47Loss of naphthyloxy group (m/z 157); side chain cleavage showing +3 shift (m/z 47).
N-Nitroso Duloxetine327183, 123Loss of 1-naphthol group (144 Da) from the parent ion. usp.org
Hydroxylated Duloxetine (Naphthyl)314154, 160Loss of hydroxylated naphthyloxy group (m/z 160); unmodified side chain fragment (m/z 154). researchgate.net

Mechanism Elucidation of Degradation Processes

Proposed Reaction Pathways for Impurity Formation

The formation of Duloxetine impurities is primarily driven by hydrolysis and photolysis.

Acid-Catalyzed Hydrolysis: In acidic conditions, the ether oxygen is protonated, making it a good leaving group. This facilitates the nucleophilic attack by water, leading to the cleavage of the ether bond and the formation of 1-naphthol and the corresponding 3-(methylamino-d3)-1-(thiophen-2-yl)propan-1-ol side chain. nih.govijper.org Duloxetine is known to be particularly labile in acid. nih.govresearchgate.net

Alkaline Hydrolysis: Under basic conditions, degradation pathways can be more complex. While ether hydrolysis is less common without activation, other reactions can occur. Studies have reported the formation of several degradants under alkaline stress, suggesting pathways that may involve the thiophene ring. nih.gov Some unconventional hydrolytic reactions, such as C-C or C-N bond cleavage, have also been proposed for similar structures under stress conditions. ijper.org

Photodegradation: Exposure to UV light can generate highly reactive radical species. This can initiate several degradation pathways, including hydroxylation of the aromatic rings (naphthalene and thiophene) and oxidation of the thiophene sulfur atom. nih.gov Photolytic cleavage of the ether bond also occurs, contributing to the formation of 1-naphthol. nih.gov Studies have identified up to nine transformation products from UV irradiation alone. nih.gov

Influence of Excipient Interactions on Degradation in Research Formulations

Excipients, while often considered inert, can interact with active pharmaceutical ingredients and affect their stability. europa.eu For Duloxetine, which is acid-labile, interactions with acidic excipients or impurities are a major concern. researchgate.net

Acidic Excipients: Enteric-coating polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) contain free acidic groups. slideshare.net Direct contact between these polymers and Duloxetine can accelerate the acid-catalyzed hydrolysis of the ether linkage, leading to the formation of 1-naphthol. slideshare.net This necessitates the use of a protective sub-coat to separate the drug from the enteric layer in formulations. slideshare.netjchps.com

Excipient Impurities: Many common excipients can contain reactive impurities such as peroxides, aldehydes, and metal ions. Peroxides can promote oxidative degradation. Aldehyd impurities (e.g., from the degradation of lactose (B1674315) or povidone) can potentially react with the secondary amine of Duloxetine to form adducts.

Moisture: The presence of water, often associated with hygroscopic excipients, can facilitate hydrolytic degradation and mediate reactions between the drug and excipients. europa.eu Compatibility studies using techniques like Differential Scanning Calorimetry (DSC) have shown potential interactions between Duloxetine and excipients such as sodium starch glycolate, croscarmellose sodium, and microcrystalline cellulose, often indicated by shifts in melting peaks. researchgate.net

Development of Stability-Indicating Methods for Research Samples

A stability-indicating analytical method (SIAM) is a validated quantitative method that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. For this compound, this typically involves a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Numerous studies have focused on developing and validating such methods for Duloxetine. nih.govmdpi.comepa.govnih.gov The general approach involves:

Forced Degradation: The drug is subjected to stress conditions (acid, base, oxidation, heat, light) to generate a representative sample containing the drug and its key degradants. nih.govnih.gov

Method Development: Chromatographic conditions are optimized to achieve adequate separation between the parent drug peak and all degradant peaks. Key parameters include the column type, mobile phase composition, pH, flow rate, and detector wavelength.

Method Validation: The method is validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness. epa.govnih.gov

The successful separation of Duloxetine from its degradation products proves the method is "stability-indicating." nih.gov

Chromatographic ColumnMobile PhaseFlow RateDetection (λ)Reference
Hypersil C18 (250x4.6 mm, 5µm)Acetonitrile : 0.01M KH₂PO₄ buffer (pH 5.4) (50:50 v/v)1.0 mL/min229 nm mdpi.com
Phenomenex C18 (250x4.6 mm, 5µm)Acetonitrile : Methanol : 0.032M Ammonium Acetate buffer (55:05:40 v/v/v)1.0 mL/min290 nm nih.gov
C8 (Dimensions not specified)Phosphate buffer (pH 2.5) : Methanol : THF (50:40:10 v/v/v)1.0 mL/min232 nm nih.gov
Nucleodur C18 (250x4.6 mm, 5µm)Isocratic elution (details not specified)Not specified290 nm nih.gov

Impurity Profiling and Characterization Research

Synthetic Impurity Identification and Source Attribution

The synthesis of Duloxetine-d3 Oxalate (B1200264) is a multi-step process that can inadvertently lead to the formation of various impurities. These can originate from unreacted starting materials, byproducts of the chemical reactions, or regioisomers formed during synthesis.

Characterization of Unreacted Starting Materials and Byproducts

During the synthesis of Duloxetine-d3 Oxalate, several key reagents and intermediates are used. Incomplete reactions can result in the presence of these materials in the final product. For instance, the synthesis often involves the demethylation of an N,N-dimethyl intermediate. google.com Incomplete demethylation is a potential source of N-Methyl Duloxetine (B1670986) Oxalate impurity.

Furthermore, byproducts can be formed through side reactions. One such byproduct is 3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate, which can arise from the initial steps of the synthesis. pharmaffiliates.com The identification and characterization of these unreacted starting materials and byproducts are crucial for optimizing the synthetic route and purification processes.

A key intermediate in the synthesis is (S)-(+)-N,N-Dimethyl-3-(1-naphthoxy)-3-(2-thienyl)-1-propylamine. pharmaffiliates.com If this intermediate is not fully converted, it can be carried through to the final product. Similarly, the starting material for the thiophene (B33073) portion of the molecule, 1-(thiophen-2-yl)ethanone, could potentially be present if the initial reactions are not driven to completion. google.com

Table 1: Potential Unreacted Starting Materials and Byproducts in this compound Synthesis

Compound NameCAS NumberSource
N-Methyl Duloxetine Oxalate132335-47-8Incomplete demethylation
3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate1346604-96-3Synthetic byproduct pharmaffiliates.com
(S)-(+)-N,N-Dimethyl-3-(1-naphthoxy)-3-(2-thienyl)-1-propylamine132335-46-7Incomplete reaction of intermediate pharmaffiliates.com
1-(thiophen-2-yl)ethanoneNot AvailableUnreacted starting material google.com

Regioisomer Identification and Structural Differentiation

Regioisomers are structural isomers that have the same molecular formula but differ in the position of a substituent on the main structure. In the synthesis of this compound, there is a possibility of forming regioisomers related to the thiophene ring. The standard structure features a 2-thienyl group, but isomerization can lead to the formation of a 3-thienyl isomer. pharmaffiliates.com

This results in the formation of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate. pharmaffiliates.com The structural differentiation between the desired 2-thienyl isomer and the 3-thienyl regioisomer is critical and is typically achieved using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The presence of such regioisomers can impact the analytical performance of this compound as an internal standard, necessitating their careful control.

Table 2: Identified Regioisomers in this compound Synthesis

Compound NameCAS NumberDescription
rac Duloxetine 3-Thiophene Isomer-d3 Oxalate1346599-22-1Isomer with a 3-thiophene group instead of a 2-thiophene group. pharmaffiliates.com
Duloxetine Regioisomer940291-11-2A regioisomeric impurity.

Process-Related Impurity Characterization

Beyond the direct synthetic pathway, the conditions under which the reactions and purification are carried out can introduce another layer of impurities. These process-related impurities are a direct consequence of the manufacturing environment and methodologies.

Identification of Impurities Arising from Reaction Conditions

The reaction conditions, including temperature, pH, and the choice of solvents and catalysts, play a significant role in the impurity profile of the final product. For example, the use of certain bases or acids can lead to the formation of specific salts or degradation products. The conversion of the duloxetine base to its oxalate salt is a critical step where impurities can be introduced if the reaction is not carefully controlled. The process of isolating the oxalate salt can also influence the final purity. google.com

One potential impurity that can arise from the reaction conditions is N-Nitroso Duloxetine-d3. pharmaffiliates.com Nitrosamine impurities are a class of compounds that are of significant concern in the pharmaceutical industry due to their potential toxicity. These can be formed from the reaction of secondary amines, like the one present in the duloxetine structure, with nitrosating agents that may be present as impurities in starting materials or reagents, or formed under specific reaction conditions.

Optimization of Purification Steps to Minimize Impurity Levels

To ensure the high purity required for research applications, rigorous purification steps are essential. Techniques such as recrystallization and chromatography are commonly employed to remove synthetic and process-related impurities. The choice of solvent for recrystallization is a critical parameter that needs to be optimized to achieve the desired purity and yield. For instance, recrystallization from an ethanol/water mixture has been shown to be effective in reducing impurity levels.

The conversion of the free base to the oxalate salt itself can be considered a purification step, as it allows for the selective crystallization of the desired product, leaving many impurities behind in the mother liquor. google.com The efficiency of this step is highly dependent on the solvent system and temperature profile used during crystallization. Washing the final product with appropriate solvents is another crucial step to remove residual impurities. google.com

Excipient Interaction-Derived Impurities in Research Formulations

In the context of preparing research formulations, this compound may be combined with various excipients. Although often considered inert, excipients can have reactive functional groups or contain impurities that may interact with the active compound, leading to the formation of new impurities. japsonline.comdrhothas.com

For example, reducing sugars like lactose (B1674315), if used as a diluent, could potentially react with the secondary amine of duloxetine to form adducts. While specific studies on this compound are not widely available, research on the non-deuterated form, Duloxetine Hydrochloride, has shown that compatibility with excipients is a critical consideration. researchgate.net Therefore, when preparing research formulations, it is crucial to conduct compatibility studies to identify any potential interactions between this compound and the chosen excipients. These studies often involve storing mixtures of the compound and excipients under accelerated conditions and analyzing for the appearance of new degradation products. researchgate.net

Common excipients that could potentially interact with amine-containing compounds include those with aldehyde or ketone functional groups, or those containing reactive peroxides. drhothas.com The selection of excipients for research formulations should therefore be done with a thorough understanding of their chemical properties and potential for interaction.

Formation of Succinamide (B89737) and Phthalamide (B166641) Impurities from Polymer Interactions

Research has shown that duloxetine can react with certain enteric polymers commonly used in dosage forms. nih.govgoogle.com Specifically, interactions with hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) are known to generate succinamide and phthalamide impurities, respectively. scirp.orgbiocrick.comgoogle.com

The mechanism involves the reaction of duloxetine with degradation products or residual free acids present in these polymers. nih.govbiocrick.com It is proposed that the succinic and phthalic substituents can be cleaved from the polymer backbone, forming free acids or their corresponding anhydrides. nih.govdrhothas.com These reactive species can then interact with the duloxetine molecule. nih.gov This reaction is significantly accelerated by the presence of heat and humidity, which underscores the importance of controlled storage conditions. nih.govgoogle.comscirp.org The structures of these impurities have been confirmed by comparing their HPLC retention times, UV spectra, and mass spectra with independently synthesized reference materials. nih.govscirp.org

Research on Physical Barriers to Mitigate Impurity Formation

To prevent the chemical interaction between duloxetine and reactive enteric polymers, a common mitigation strategy is the application of a physical barrier. nih.govgoogle.com This separating layer, or sub-coating, is applied between the drug-containing core and the outer enteric coating. nih.goviosrphr.org

The primary function of this barrier is to physically prevent the migration of the drug or the reactive polymer degradation products, thereby inhibiting the formation of succinamide and phthalamide impurities. nih.govdrhothas.com Research has demonstrated that the effectiveness of this barrier is directly related to its thickness; a thicker barrier provides a more robust separation and minimizes impurity formation. nih.govscirp.org Various materials can be used for this separating layer, including non-ionic polymers like hydroxypropyl methylcellulose (HPMC), which are chosen for their compatibility and ability to form a protective film. iosrphr.orgresearchgate.net The use of a water-soluble solid, such as sodium chloride, in the separating layer has also been explored as an effective barrier during storage. google.com

Analytical Strategies for Impurity Quantification and Control in Research Batches

Rigorous analytical control is essential during drug development to ensure the purity and quality of research batches. This involves the development of highly specific analytical methods and the use of traceable reference standards.

Development of Specificity-Ensuring Analytical Methods

A critical requirement for any analytical method used in impurity profiling is specificity—the ability to accurately measure the analyte of interest without interference from other components like impurities, degradation products, or excipients. tandfonline.comnih.govrroij.com

Various advanced chromatographic techniques have been developed for the analysis of duloxetine and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. biocrick.comingentaconnect.comnih.gov These methods are validated according to ICH guidelines to ensure they are fit for purpose, assessing parameters such as linearity, precision, accuracy, and robustness. tandfonline.comnih.gov

For instance, stability-indicating HPLC methods have been designed to separate duloxetine from products formed under forced degradation conditions (e.g., acid hydrolysis). biocrick.comnih.govderpharmachemica.com The selection of the column (e.g., C18, C8), mobile phase composition, flow rate, and detector wavelength are all optimized to achieve the necessary resolution between the main compound and all potential impurities. tandfonline.comingentaconnect.comderpharmachemica.com For highly sensitive and specific quantification, especially for potentially genotoxic impurities like nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. nih.govresearchgate.netresolvemass.ca This technique provides unequivocal identification and allows for detection at trace levels. nih.govresolvemass.ca

Table 1: Examples of Analytical Methods for Duloxetine Analysis

Technique Column Mobile Phase Detection Application Reference
RP-HPLC Kromasil C18 (150 mm × 4.6 mm, 5 µm) Gradient elution 225 nm Stability-indicating analysis tandfonline.com
RP-HPLC Hypersil C-18 (250 mm × 4.6 mm, 5µm) Acetonitrile (B52724): 0.01 M KH2PO4 buffer (pH 5.4) (50:50, v/v) 229 nm Quantification in bulk and dosage form nih.gov
RP-UPLC Acquity UPLC™ HSS T3 (100 × 2.1 mm, 1.8 µm) Acetonitrile: 0.01 M KH2PO4 buffer (pH 3.0) (40:60 v/v) 230 nm Quantification of residues on surfaces nih.gov
LC-MS/MS Luna Omega Polar C18 Methanol (B129727) and acetonitrile gradients MS/MS High-sensitivity quantification of N-Nitroso Duloxetine nih.gov

| Spectrophotometry | Not Applicable | Not Applicable | 251 nm (for DUL) | Quantification in the presence of 1-Naphthol (B170400) impurity | oup.com |

Use of Reference Standards for Impurity Traceability

Reference standards are indispensable tools in pharmaceutical analysis, serving as the basis for identity, purity, and strength measurements. synzeal.com For impurity control, well-characterized impurity reference standards are crucial for method validation, quality control, and stability studies. synzeal.comaquigenbio.com

These standards are highly purified and structurally confirmed materials that allow for the unambiguous identification of impurities in a sample, typically by comparing chromatographic retention times. aquigenbio.comaquigenbio.com They are also used to create calibration curves for the accurate quantification of these impurities. resolvemass.ca

The availability of certified reference standards for known duloxetine impurities, including process-related impurities and degradation products, is essential for regulatory compliance. synzeal.comsigmaaldrich.com These standards can often be traced to pharmacopeial standards (e.g., USP, EP), ensuring consistency and accuracy in analytical testing across different laboratories and manufacturing sites. aquigenbio.comsigmaaldrich.comsigmaaldrich.com Using these standards ensures that analytical results are reliable and traceable, which is a fundamental requirement for controlling impurities in research and production batches. resolvemass.ca

Table 2: Mentioned Compounds

Compound Name
This compound
Duloxetine
Duloxetine hydrochloride
Succinamide Impurity
Phthalamide Impurity
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
Hydroxypropyl methylcellulose phthalate (HPMCP)
Hydroxypropyl methylcellulose (HPMC)
Sodium Chloride
1-Naphthol
N-Nitroso Duloxetine
Acetonitrile
Methanol

Future Research Directions and Emerging Methodologies

Novel Deuteration Technologies and Strategies

The synthesis of isotopically labeled compounds such as Duloxetine-d3 Oxalate (B1200264) is foundational to their use in research. Future advancements in deuteration technologies are focused on improving the precision, efficiency, and scalability of deuterium (B1214612) incorporation.

Precision Deuteration: A key challenge is the development of synthetic methods that allow for high levels of deuterium incorporation at specific, targeted sites within a molecule. nih.gov This "precision deuteration" is crucial for creating well-defined deuterated building blocks, which can then be used to synthesize potential drug candidates with controlled isotopic purity. nih.gov Such control minimizes isotopic impurities that can arise from over-, under-, or mis-deuteration, ensuring that the observed effects can be attributed to the specific isotopic substitution. nih.gov

Catalytic H/D Exchange: Hydrogen/deuterium (H/D) exchange reactions are a straightforward method for creating novel deuterated molecules. researchgate.net Research is ongoing to develop more versatile and selective catalysts for these reactions. Using readily available and inexpensive deuterium sources like deuterated water (D₂O) is a key goal. researchgate.net Recent developments have focused on creating deuterated alkyl sulfonium salts via H/D exchange, which can then be used to introduce deuterated moieties like -CD₃ into drug candidates. researchgate.net

Strategic Applications: The "deuterium switch" approach, where a hydrogen atom in an existing drug is replaced with deuterium to improve its pharmacokinetic profile, has been a primary strategy. nih.govbenthamdirect.com However, the field is moving beyond this to incorporate deuteration at the early stages of drug discovery to overcome metabolic shortcomings. nih.gov This prospective approach allows for the design of new chemical entities with enhanced properties from the outset.

Deuteration StrategyDescriptionKey Advantages
Precision Deuteration Site-selective incorporation of deuterium at specific molecular positions.High isotopic purity; minimizes unwanted isotopologues; allows for clear structure-activity relationship studies. nih.gov
Catalytic H/D Exchange Direct replacement of C-H bonds with C-D bonds using a catalyst.Straightforward method; can utilize inexpensive deuterium sources like D₂O. researchgate.net
Early-Stage Integration Incorporating deuteration during the initial phases of drug discovery.Overcomes pharmacokinetic challenges early; designs novel molecules with improved profiles from the start. nih.gov

Advanced Spectroscopic Probes for Molecular Interactions

Understanding how a drug interacts with its biological target is fundamental. Advanced spectroscopic techniques are providing unprecedented detail about these interactions at the molecular level.

Raman and SERS Spectroscopy: Techniques like Fourier-transform (FT) Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) are powerful probes for investigating drug-target interactions. irdg.org These methods can provide detailed molecular-level information both in-vitro and within cells. irdg.org For a compound like Duloxetine-d3 Oxalate, these techniques could be used to observe subtle changes in vibrational modes upon binding to its target transporters, potentially revealing how deuteration might alter these interactions.

Fluorescent Probes: The development of highly selective, drug-derived fluorescent probes allows for the direct visualization and quantification of drug-receptor binding. nih.gov Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, for example, are used to determine the kinetics of ligand-receptor interactions. nih.gov A fluorescently tagged version of Duloxetine (B1670986) could be developed to study its binding kinetics, and comparison with a deuterated fluorescent analog could reveal any influence of deuteration on binding affinity and residence time.

NMR Spectroscopy: Solution Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into molecular structure, dynamics, and interactions. azooptics.com It is a versatile tool used at multiple stages of drug discovery, from screening to determining ligand binding modes. azooptics.com High-resolution NMR could be employed to compare the conformational dynamics of Duloxetine and Duloxetine-d3 in solution and when bound to a target mimic, providing data on how deuteration affects the molecule's flexibility and binding posture.

Integration of Computational Chemistry with Experimental Solid-State Research

The solid-state properties of a pharmaceutical compound are critical to its stability, solubility, and manufacturability. The integration of computational modeling with experimental techniques is revolutionizing solid-state chemistry.

Crystal Structure Prediction (CSP): Computational CSP techniques can take a 2D molecular structure and predict its likely crystal packing arrangements. nih.gov These methods are increasingly successful in predicting polymorphs, salts, and hydrates for complex molecules. nih.gov For this compound, CSP could be used to predict potential polymorphs of the oxalate salt and guide experimental screening to identify the most thermodynamically stable form, which is crucial for consistent product quality. solitekpharma.com

Spectra Simulation: Computational chemistry can accurately simulate various types of spectra, including infrared (IR) and Raman. nih.gov This is highly valuable for interpreting experimental results and resolving ambiguities, such as overlapping peaks. nih.gov By comparing the experimental spectra of this compound with computationally predicted spectra, researchers can confirm the structure and gain a deeper understanding of its vibrational properties. The strong consistency between experimental and computational results validates the accuracy of the models. nih.gov

Computational ToolApplication in Solid-State ResearchRelevance to this compound
Crystal Structure Prediction (CSP) Predicts stable crystal packing and polymorphs from a molecular structure. nih.govGuides experimental polymorph screening to find the most stable form of the oxalate salt.
AI-Powered Virtual Screening Screens for optimal counterions, coformers, and solvents to form new solid phases. solitekpharma.comjstar-research.comAccelerates the identification of alternative salt or cocrystal forms with improved properties.
Spectroscopic Simulation Predicts IR, Raman, and other spectra to aid in experimental data interpretation. nih.govConfirms molecular structure and helps assign vibrational modes in experimental spectra.

Microfluidics and Miniaturization in Analytical Method Development for Research

The trend towards miniaturization in analytical chemistry offers significant benefits, including faster analysis, reduced consumption of samples and reagents, and the potential for high-throughput automation.

Lab-on-a-Chip Technology: Microfluidic devices, also known as lab-on-a-chip or micro total analysis systems (µTAS), integrate multiple laboratory operations like sample preparation, separation, and detection onto a single small chip. unizg.hrnih.gov This technology allows for greater control over molecular interactions and significantly reduces the time required for analysis. unizg.hr For research involving this compound, microfluidic platforms could be developed for rapid purity analysis or to study its interaction with biomolecules in a controlled microenvironment.

Advantages of Miniaturization: The primary drivers for miniaturization are the needs of the pharmaceutical industry for microscale, high-throughput assays. oup.comresearchgate.net Miniaturized systems offer advantages such as portability, automation, lower energy consumption, and reduced chemical waste. mdpi.com Developing miniaturized liquid chromatography or capillary electrophoresis methods for this compound would enable faster and more efficient quantitative analysis in research settings. pg.gda.pl

Future Applications: The continued development of microfluidic technology is expected to provide new tools for pharmaceutical analysis. nih.gov This includes the construction of on-chip pharmacological models (e.g., organ-on-a-chip) for more relevant preclinical testing. nih.gov Such systems could be used to study the transport and metabolism of this compound in a more physiologically relevant context than traditional cell cultures.

Applications of Artificial Intelligence and Machine Learning in Chemical Synthesis and Characterization Research

Expansion of Isotopic Labeling for Complex Metabolite Tracing in Advanced Preclinical Models

Stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis and as tracers to study metabolic pathways. clearsynth.com

Metabolic Flux Analysis: Isotope tracing involves introducing a labeled nutrient or compound into a biological system and tracking the incorporation of the isotope into downstream metabolites. springernature.comnih.govkuleuven.be This technique provides direct insight into the activity of metabolic pathways. By administering Duloxetine-d3 to preclinical models, researchers can use mass spectrometry to trace the formation of its metabolites, providing a dynamic view of its biotransformation pathways. This is a powerful method to investigate how deuteration alters the metabolic profile compared to the non-deuterated parent drug.

Deuterated Internal Standards: In quantitative bioanalysis using LC-MS/MS, stable isotope-labeled internal standards are considered the gold standard. kcasbio.com this compound is ideally suited for this role in assays measuring duloxetine levels in biological matrices. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects, allowing for highly accurate and precise quantification. kcasbio.com The use of such standards is critical for robust method validation and reliable data in pharmacokinetic studies. clearsynth.comkcasbio.com

Advanced In Vivo Models: Methods are continuously being developed to apply stable isotope tracing to more complex in vivo models, including studies in intact tumors in mice and humans. springernature.comnih.gov These studies allow for the interrogation of metabolic activity within a specific tissue in its native environment. nih.gov While not a nutrient, the principles of tracing can be applied to study the distribution and metabolic fate of deuterated drugs like Duloxetine-d3 in specific tissues or disease states in advanced preclinical models.

Environmental Fate and Degradation Studies in Non-Biological Systems

The environmental impact of pharmaceuticals is an area of growing concern. Understanding the fate and degradation of compounds in non-biological systems is essential for a complete environmental risk assessment. The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength is the basis for the altered metabolic stability of deuterated drugs. tandfonline.com

This same principle suggests that the C-D bonds in this compound would be more resistant to cleavage through abiotic degradation pathways that involve the breaking of this bond as a rate-limiting step. Future research could focus on comparative studies of Duloxetine and this compound under various environmental conditions.

Photodegradation Studies: Experiments could be designed to assess the rate of degradation of both compounds in aqueous solutions when exposed to simulated sunlight. This would determine if deuteration affects the molecule's susceptibility to photolytic decomposition.

Hydrolysis Studies: The stability of the compounds could be tested at various pH levels representative of different environmental waters to determine rates of hydrolysis and identify any differences imparted by the deuterium substitution.

Advanced Oxidation Processes: The degradation of Duloxetine and its deuterated analog could be investigated using advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, which are relevant to water treatment technologies. These studies would clarify whether the kinetic isotope effect plays a significant role in the environmental degradation of the molecule through oxidative pathways.

Q & A

Q. What are the recommended protocols for handling and solubilizing Duloxetine-d3 Oxalate in experimental settings?

this compound exhibits limited aqueous solubility but dissolves in DMSO, ethanol, or DMF. For in vitro studies, prepare stock solutions using DMSO (e.g., 50 mg/mL), then dilute with biocompatible solvents like PEG300 and Tween-80 to avoid precipitation. Heating (≤50°C) or sonication can aid dissolution if crystallization occurs . For in vivo applications, use validated formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) to maintain stability and bioavailability .

Q. How should this compound be stored to ensure long-term stability?

Store lyophilized powder at -20°C (3 years) or -80°C (6 months). Solutions in DMSO retain stability for 1 month at -20°C but degrade rapidly at room temperature. During shipping, ambient conditions are acceptable for short durations (<5 days) .

Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection at 231 nm is widely used, achieving accuracy within 98-102% for concentrations of 5–50 µg/mL . Mass spectrometry (MS) coupled with isotope dilution techniques is recommended for distinguishing the deuterated compound from non-deuterated analogs in biological matrices .

Advanced Research Questions

Q. How can researchers ensure isotopic purity and validate deuterium incorporation in this compound?

Isotopic purity (>98%) should be confirmed via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). For quantitative analysis, compare the molecular ion peaks (e.g., m/z 390.47 for this compound vs. 387.45 for non-deuterated forms) and monitor deuterium loss under experimental conditions (e.g., pH, temperature) .

Q. What strategies address contradictory solubility data reported for this compound in polar vs. non-polar solvents?

Systematic validation using differential scanning calorimetry (DSC) and dynamic light scattering (DLS) can resolve discrepancies. For instance, apparent insolubility in water may arise from aggregation, which DLS can detect. Pre-saturation protocols (e.g., adding 0.1% Tween-80) improve dispersion in aqueous buffers .

Q. How should researchers design controlled metabolic studies using this compound as an internal standard?

Use deuterated analogs to correct for matrix effects in LC-MS/MS assays. For example, spike this compound into plasma samples at 10 ng/mL and quantify via a calibration curve (1–100 ng/mL). Validate precision (CV <15%) and recovery rates (85–115%) across three batches .

Q. What experimental controls are critical when studying oxidative degradation pathways of this compound?

Include (1) negative controls (argon-purged solutions to exclude O₂-mediated degradation) and (2) positive controls (H₂O₂ or Fe²⁺/ascorbate systems). Monitor degradation products using tandem MS and compare retention times to known oxidative metabolites (e.g., sulfoxide derivatives) .

Q. How can stability-indicating assays differentiate between thermal degradation and photolytic decomposition?

Conduct forced degradation studies:

  • Thermal: Incubate at 50°C for 48 hours and analyze via HPLC.
  • Photolytic: Expose to UV light (300–400 nm) for 24 hours. Distinct degradation profiles (e.g., lactam formation under heat vs. thiophene ring cleavage under UV) confirm the primary degradation pathway .

Methodological Notes

  • Data Presentation: Follow IUPAC guidelines for chemical nomenclature and SI units. Include error bars (±SD) and p-values in dose-response curves .
  • Statistical Validation: Use ANOVA for multi-group comparisons and Grubbs’ test to exclude outliers in isotopic purity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.